![molecular formula C15H8Cl4O B3098429 (E)-1,3-bis(2,4-dichlorophenyl)prop-2-en-1-one CAS No. 1335135-71-1](/img/structure/B3098429.png)
(E)-1,3-bis(2,4-dichlorophenyl)prop-2-en-1-one
Overview
Description
“(E)-1,3-bis(2,4-dichlorophenyl)prop-2-en-1-one” is a synthetic compound that belongs to the class of chalcones. It has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. It has been investigated as a potential new drug to fight against the COVID-19 virus .
Synthesis Analysis
The synthetic chalcone “this compound” has been shown to synergistically modulate the antibiotic Ciprofloxacino and Ethidium Bromide against the bacterial strain S. aureus K2068 .Molecular Structure Analysis
The most stable structure of “this compound” has been determined through conformer analysis and optimization . The geometric parameters (bond lengths and bond angles) are in good agreement with the experimental values available in the literature .Chemical Reactions Analysis
The stability, structural, and electronic properties obtained for the molecule can be a significant contribution to future experimental and theoretical studies .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” were calculated with standard functional at the B3LYP/6-311++G (d, p) method . The HOMO-LUMO energy gap was found to be nearly the same both experimentally and theoretically .Mechanism of Action
Target of Action
The primary targets of (E)-1,3-bis(2,4-dichlorophenyl)prop-2-en-1-one are proteins involved in the life cycle of Trypanosoma cruzi, the causative agent of Chagas disease . These proteins include Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 . The compound also targets the MepA efflux pump in Staphylococcus aureus .
Mode of Action
This compound interacts with its targets through hydrogen bonding and other interactions . Molecular docking and dynamics simulations suggest that the compound acts on the active site of the CYP51 receptor . It may also inhibit the efflux pump mechanism in S. aureus .
Biochemical Pathways
The compound affects the biochemical pathways associated with the life cycle of T. cruzi . It may also reverse the efflux pump resistance in S. aureus, thereby enhancing the efficacy of certain antibiotics .
Pharmacokinetics
The compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability . It can form reactive metabolites from N-conjugation and C=C epoxidation .
Result of Action
The compound has shown potential antitrypanosomal activity, inhibiting parasite proliferation in infected cell cultures . It was also able to synergistically modulate the antibiotics Ciprofloxacin and Ethidium Bromide against S. aureus K2068, and Norfloxacin against strain 1199B .
Advantages and Limitations for Lab Experiments
(E)-1,3-bis(2,4-dichlorophenyl)prop-2-en-1-one has a number of advantages for use in lab experiments. It is a potent and specific inhibitor of photosynthesis, making it a useful tool for studying the molecular mechanisms of photosynthesis. This compound is also relatively stable and easy to handle. However, this compound has some limitations for use in lab experiments. It is toxic to humans and animals, and therefore requires careful handling. Additionally, this compound can have off-target effects, making it important to use appropriate controls in experiments.
Future Directions
There are a number of future directions for research on (E)-1,3-bis(2,4-dichlorophenyl)prop-2-en-1-one. One area of interest is the development of new herbicides based on the structure of this compound. Another area of interest is the use of this compound as a tool for studying the molecular mechanisms of photosynthesis in non-plant organisms, such as algae and cyanobacteria. Additionally, further research is needed to understand the effects of this compound on the environment and non-target organisms.
Scientific Research Applications
(E)-1,3-bis(2,4-dichlorophenyl)prop-2-en-1-one has been extensively studied in the field of plant physiology and biochemistry due to its unique mechanism of action. It has been used to investigate the role of photosynthesis in plant growth and development. This compound has also been used as a tool to study the molecular mechanisms of photosynthesis and the structure-function relationships of photosynthetic proteins.
Safety and Hazards
properties
IUPAC Name |
(E)-1,3-bis(2,4-dichlorophenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl4O/c16-10-3-1-9(13(18)7-10)2-6-15(20)12-5-4-11(17)8-14(12)19/h1-8H/b6-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTVNVIHTHMZTN-QHHAFSJGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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